![molecular formula C16H12N2O2S2 B2635604 (Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 500196-61-2](/img/structure/B2635604.png)
(Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a chemical compound that has shown significant potential in scientific research. This compound is a member of the thiazolidinone family and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Tumour-Targeting Theranostic Drug-Delivery Vehicles
GNF-Pf-568, also known as Graphene Nanoflakes (GNFs), has been used as a platform for the synthesis of theranostic agents . GNFs were multi-functionalised with derivatives of a peptide-based Glu-NH-C(O)-NH-Lys ligand that binds prostate-specific membrane antigen (PSMA), a potent anti-mitotic drug ®-ispinesib, the chelate desferrioxamine B (DFO), and an albumin-binding tag reported to extend pharmacokinetic half-life in vivo . The GNFs loaded with ®-ispinesib inhibited the kinesin spindle protein (KSP) and induced G2/M-phase cell cycle arrest .
Specificity Toward PSMA Expressing Cells
GNFs functionalised with the Glu-NH-C(O)-NH-Lys ligand showed specificity toward PSMA expressing cells (LNCaP) . This specificity makes GNFs a potential candidate for targeted drug delivery in prostate cancer treatment .
Rapid Renal Clearance
GNFs have low accumulation and retention in background tissue, with rapid renal clearance . This property is beneficial in reducing potential side effects and toxicity of theranostic agents .
Use in Real-Time Drug Tracking
The underlying concept of a ‘theranostic’ drug is to combine chemotherapeutic and diagnostic capabilities in a single compound . Such an agent would allow the distribution of the drug to be tracked in real time and the dose delivered to the lesion to be determined accurately .
Potential Use in Anti-Cancer Treatments
Modified graphene nanomaterials and carbon nanotubes show potential in anti-cancer treatments . If these different applications can be combined, then graphene nanomaterials could be used in the synthesis of ‘theranostics’ .
Use in Diagnostic Imaging
Graphene-based nanomaterials have been studied for potential use in diagnostic imaging . The unique optical, electronic, thermal, and mechanical properties of graphene make it a promising material for this application .
Mechanism of Action
Target of Action
The primary target of the compound (Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one, also known as GNF-Pf-568, is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) . This transporter is localized to the parasite mitochondrion .
Mode of Action
The compound GNF-Pf-568 interacts with its target, the transporter PfMFR3, in a way that influences the sensitivity of the parasite to certain antimalarial compounds .
Biochemical Pathways
It is known that the compound influences the function of the transporter pfmfr3, which is involved in mitochondrial transport . This suggests that GNF-Pf-568 may affect pathways related to energy production and metabolism within the parasite.
Result of Action
The molecular and cellular effects of GNF-Pf-568’s action involve the modulation of the transporter PfMFR3’s function, potentially affecting the parasite’s sensitivity to certain antimalarial compounds . This could lead to changes in the parasite’s metabolic processes, particularly those occurring in the mitochondrion .
properties
IUPAC Name |
(5Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c1-20-13-6-2-5-12(9-13)18-15(19)14(22-16(18)21)8-11-4-3-7-17-10-11/h2-10H,1H3/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLPNUHJHLZOIG-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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